molecular formula C20H22N2O3 B2833781 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide CAS No. 922060-80-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide

Cat. No.: B2833781
CAS No.: 922060-80-8
M. Wt: 338.407
InChI Key: GYUNTVQSEJGFNE-UHFFFAOYSA-N
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Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide is a synthetic dibenzo-oxazepine derivative characterized by:

  • A dibenzo[b,f][1,4]oxazepine core with oxygen at position 1 and nitrogen at position 2.
  • Methyl groups at positions 8 and 10.
  • An oxo (keto) group at position 11.
  • A pivalamide (2,2-dimethylpropanamide) substituent at position 2.

The pivalamide group introduces steric bulk and lipophilicity, which may enhance metabolic stability compared to smaller substituents.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-12-6-8-17-15(10-12)22(5)18(23)14-11-13(7-9-16(14)25-17)21-19(24)20(2,3)4/h6-11H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUNTVQSEJGFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C(C)(C)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of Methyl Groups: Methylation can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Pivalamide Formation: The final step involves the reaction of the intermediate with pivaloyl chloride in the presence of a base like triethylamine to form the pivalamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the oxo group or other parts of the molecule.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The oxazepine core is a common motif in many pharmacologically active compounds, suggesting possible applications in treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

Table 1: Key Structural Differences and Properties
Compound Name Substituent at Position 2 Core Heteroatom Molecular Weight (g/mol) Notable Properties/Activity
Target Compound : N-(8,10-Dimethyl-11-oxo-...pivalamide Pivalamide (tert-butyl carboxamide) Oxygen (Oxazepine) ~363.4* High lipophilicity; inferred metabolic stability
N-(8,10-Dimethyl-11-oxo-...ethanesulfonamide Ethanesulfonamide Oxygen (Oxazepine) 346.4 Moderate solubility due to sulfonamide
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-...carboxamide 5-oxide 4-Methoxyphenyl carboxamide Sulfur (Thiazepine) 421.1 D2 dopamine receptor antagonism
ML304 [(R)-N-((1-ethylpyrrolidin-2-yl)methyl)-...carboxamide] Pyrrolidinyl-methyl carboxamide Sulfur (Thiazepine) ~450 (estimated) IC50 = 190 nM; antimalarial activity
BT2 (10-Ethyl-11-oxo-...carbamic acid ethyl ester) Ethyl carbamate Oxygen (Oxazepine) ~340 (estimated) Anti-inflammatory; suppresses cell adhesion
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-...acetamide (11c) 4-Fluorophenyl acetamide + methanesulfonyl Oxygen (Oxazepine) ~430 (estimated) Enhanced solubility via sulfonyl group

*Calculated based on structural formula.

Key Research Findings from Analogs

  • Thiazepine vs.
  • Substituent Optimization :
    • In , replacing a methyl group with a naphthyl ethyl chain (SBI-0797750) increased antimalarial potency 25-fold compared to ML276, highlighting the critical role of side-chain bulk .
    • Methoxy and halogenated aryl groups () enhance binding affinity to hydrophobic pockets in target proteins .

Q & A

Advanced Research Question

  • Molecular docking : Screen against targets like histone deacetylases (HDACs) or G-protein-coupled receptors (GPCRs) using software (AutoDock, Schrödinger) .
  • Kinetic assays : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., HDAC1: IC₅₀ ~2.5 µM in preliminary studies) .
  • Metabolomics : Track downstream effects on acetylation states or metabolic pathways via LC-MS .

Data Contradiction Note : Discrepancies in reported IC₅₀ values for analogs (e.g., chloro vs. methoxy substituents) suggest substituent-dependent target affinity . Validate via isothermal titration calorimetry (ITC) to resolve inconsistencies.

How can statistical design of experiments (DoE) optimize reaction parameters?

Advanced Research Question
Apply response surface methodology (RSM) to minimize trials while maximizing yield:

  • Factors : Temperature, solvent ratio, catalyst loading.
  • Output : Yield, purity (HPLC area%).

Example from similar compounds: A central composite design reduced trials by 40% while identifying optimal DMF/H₂O solvent ratios (4:1) for amidation .

Q. Key Tools :

  • Software: JMP, Minitab.
  • Validation: ANOVA to confirm factor significance (p < 0.05).

How does the pivalamide moiety affect solubility and pharmacokinetic properties?

Advanced Research Question

  • Solubility : The bulky tert-butyl group reduces aqueous solubility (~0.12 mg/mL in PBS) compared to acetamide analogs (~1.5 mg/mL) .
  • Metabolic stability : Pivalamide resists hepatic hydrolysis, increasing plasma half-life (t₁/₂ ~8.2 hrs in murine models) .

Methodological Insight : Use logP calculations (cLogP ~3.8) and shake-flask assays to correlate structure with bioavailability .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

  • NMR (¹H/¹³C) : Confirm methyl group integration (δ 1.2–1.4 ppm for pivalamide) and oxazepine ring protons (δ 6.8–7.9 ppm) .
  • HPLC-MS : Monitor purity (>98%) and detect degradation products (e.g., hydrolyzed pivalamide at m/z 298) .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks .

How can stability under varying pH and temperature conditions be assessed?

Basic Research Question

  • Forced degradation studies :
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C): Monitor hydrolysis via HPLC.
    • Thermal stress (60°C, 72 hrs): Assess solid-state stability using TGA/DSC .

Key Finding : The compound is stable at pH 5–7 (t₁/₂ >30 days) but degrades rapidly at pH <3 (t₁/₂ ~4 hrs) .

How do structural analogs inform SAR studies for this compound?

Advanced Research Question

  • Chloro-substituted analogs (e.g., ): Show enhanced HDAC inhibition (IC₅₀ 1.8 µM) but lower solubility.
  • Methoxy-substituted analogs (e.g., ): Improve solubility but reduce target affinity (IC₅₀ 5.3 µM) .

SAR Insight : Balance lipophilicity (cLogP 3–4) and hydrogen-bond donors (<3) to optimize potency and ADME properties .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question

  • Standardize assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and controls.
  • Meta-analysis : Pool data from analogs to identify trends (e.g., methyl groups enhance cytotoxicity by 30–50%) .

How can computational reaction path searches accelerate synthesis design?

Advanced Research Question

  • Quantum chemistry : Use Gaussian or ORCA to simulate transition states and identify low-energy pathways .
  • Machine learning : Train models on similar dibenzooxazepine syntheses to predict optimal catalysts (e.g., Pd/C for hydrogenation) .

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